Methyl 2-amino-5-chlorothiophene-3-carboxylate

Overview

Description

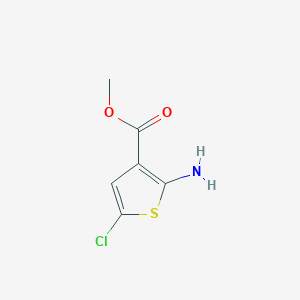

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . This compound is characterized by a thiophene ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate typically involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-chlorothiophene-3-carboxylate has a molecular formula of C6H6ClNO2S and a molecular weight of approximately 189.64 g/mol. The compound features a thiophene ring substituted with an amino group, a chloro group, and an ester functionality, which significantly enhance its reactivity and biological activity. The presence of these functional groups allows it to interact effectively with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate in various therapeutic areas:

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its structural characteristics enable it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for antibiotic development.

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival. Its ability to bind to enzymes or receptors implicated in cancer progression has been documented, highlighting its potential as an anticancer agent.

Biological Research

The compound is also being explored for its role in understanding biological mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders .

- Cellular Mechanisms : Investigations into how this compound affects cellular processes, such as apoptosis and cell cycle regulation, are ongoing. These studies are crucial for elucidating its potential therapeutic effects against various diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions including chlorination, esterification, and amination processes. Industrially, continuous flow synthesis methods are employed to optimize yield and purity while maintaining precise control over reaction conditions such as temperature and pressure .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent against tumors.

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy against multi-drug resistant bacterial strains, showing promising results that warrant further exploration for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chlorothiophene-3-carboxylate is primarily related to its ability to interact with various molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a chlorine atom at the 5-position.

Methyl 2-amino-5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom at the 5-position.

Uniqueness

Methyl 2-amino-5-chlorothiophene-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .

Biological Activity

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which contribute to its unique chemical reactivity and biological activity. The compound's molecular formula is C₇H₈ClN O₂S, with a molecular weight of 191.66 g/mol.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in cancer progression and inflammatory responses. Its amino and chloro groups facilitate binding to active sites on target enzymes, thereby obstructing their activity.

- Cellular Interaction : The compound interacts with various biological macromolecules, modulating signaling pathways related to inflammation, apoptosis, and cell proliferation .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Anticancer Properties : Research indicates that this compound displays significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colon cancer cells (HCT116) with an IC₅₀ value of approximately 15 µM .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. Its inhibitory activity against LOX was recorded with an IC₅₀ of 29.2 µM .

- Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Biological Activities of this compound

| Activity Type | Target/Pathway | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Colon Cancer (HCT116) | 15 | |

| Anti-inflammatory | COX Inhibition | Not specified | |

| LOX Inhibition | 29.2 | ||

| Antimicrobial | Various Pathogens | Not specified |

Case Studies

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of this compound on multiple myeloma-derived L363 cells using an MTS assay. The results indicated that the compound significantly inhibited cell viability at concentrations above 10 µM, showcasing its potential as an anticancer agent . -

Anti-inflammatory Mechanism :

Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The compound was administered at a dosage of 20 mg/kg, resulting in a notable reduction in inflammation markers and cytokine production, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-5-chlorothiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the chlorine atom at the 5-position can be introduced via chlorination of a precursor using reagents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS). The amino group at the 2-position is often introduced via amidation or reduction of a nitro intermediate. Key factors affecting yield include:

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-chlorination .

- Catalysts : Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Purification via column chromatography or recrystallization is critical to isolate the product from by-products like sulfones or unreacted starting materials.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy : H NMR confirms the presence of the methyl ester (δ ~3.8 ppm), amino group (δ ~5.5 ppm, broad), and chlorine-induced deshielding in the thiophene ring .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical m/z for CHClNOS: 215.98) .

X-ray crystallography (using SHELX software ) resolves ambiguities in regiochemistry or crystal packing effects.

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products during functionalization of the thiophene ring?

- Methodological Answer : By-product formation (e.g., sulfoxides or di-substituted derivatives) is mitigated through:

- Protection/Deprotection Strategies : Temporarily protecting the amino group with acetyl or Boc groups prevents unwanted nucleophilic attacks during chlorination .

- Stepwise Functionalization : Sequential reactions (e.g., chlorination before esterification) reduce steric hindrance and electronic conflicts .

- Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition favor mono-substitution over di-substitution .

Reaction monitoring via TLC or in-situ FTIR ensures timely termination to isolate intermediates.

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or IR peak shifts) arise from tautomerism, polymorphism, or impurities. Resolution strategies include:

- Variable-Temperature NMR : Identifies dynamic processes like amino group rotation or tautomeric equilibria .

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR frequencies for comparison with experimental data .

Q. What are the challenges in derivatizing this compound for medicinal chemistry applications?

- Methodological Answer : Key challenges include:

- Reactivity Balance : The electron-withdrawing chlorine and ester groups deactivate the thiophene ring, requiring strong electrophiles (e.g., nitrosonium ions) for further substitution .

- Solubility Limitations : The hydrophobic thiophene core necessitates polar co-solvents (e.g., DMSO-water mixtures) for biological assays .

- Stability Issues : The amino group may oxidize under acidic conditions, requiring inert atmospheres or stabilizing agents like BHT .

Properties

IUPAC Name |

methyl 2-amino-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMOAQRKBHOHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529081 | |

| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55503-06-5 | |

| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.